molecular formula C8H12N2O2S B8361573 2-(3-Aminophenyl)ethanesulfonamide

2-(3-Aminophenyl)ethanesulfonamide

Cat. No.: B8361573
M. Wt: 200.26 g/mol
InChI Key: YQIODXGEWABECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminophenyl)ethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide backbone substituted with a 3-aminophenyl group.

Sulfonamides are widely studied for their roles in medicinal chemistry (e.g., enzyme inhibition) and agrochemical applications.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(3-aminophenyl)ethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5,9H2,(H2,10,11,12)

InChI Key

YQIODXGEWABECM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCS(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(3-Aminophenyl)ethanesulfonamide with structurally related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Applications/Notes References
This compound C₈H₁₀N₂O₂S 214.24 3-Aminophenyl Pharmaceuticals (hypothetical) -
2-(3-Fluorophenoxy)ethane-1-sulfonamide C₈H₁₀FNO₃S 219.23 3-Fluorophenoxy Unknown; supplier data available
2-[(3,4-Dimethylphenyl)methylamino]ethanesulfonamide C₁₁H₁₈N₂O₂S 242.34 3,4-Dimethylphenyl methylamino No stated use; bulkier substituent
N-[2-(2-Furyl)-2-hydroxy-2-(3-thienyl)ethyl]methanesulfonamide C₁₁H₁₅NO₄S₂ 313.37 Furyl, thienyl, hydroxy Complex heterocyclic structure
Patent-derived compounds (e.g., piperidin/triazol derivatives) Varies ~450–500 Heterocyclic moieties Pharmaceutical candidates (patent)
Key Observations:

Substituent Effects on Molecular Weight: The 3-aminophenyl derivative has a lower molecular weight (~214 g/mol) compared to bulkier analogs like 2-[(3,4-dimethylphenyl)methylamino]ethanesulfonamide (~242 g/mol) or heterocyclic derivatives (~450–500 g/mol). Lower molecular weight may improve bioavailability .

Functional Group Influence: The 3-aminophenyl group introduces a primary amine, enhancing hydrogen-bonding capacity and solubility in polar solvents relative to lipophilic groups like 3-fluorophenoxy . Heterocyclic substituents (e.g., furyl, thienyl in or triazol groups in ) increase structural complexity and may target specific enzymes or receptors in drug design.

Potential Applications: Pharmaceuticals: The patent-derived compounds in suggest sulfonamides with heterocyclic groups are explored for therapeutic applications (e.g., kinase inhibitors). The 3-aminophenyl variant’s amine group could mimic natural substrates in enzyme interactions. Agrochemicals: Sulfonamides in (e.g., metsulfuron methyl) are herbicides, though the 3-aminophenyl derivative’s role here is unclear without direct evidence.

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